Product packaging for [Leu31,Pro34]-Neuropeptide Y (human, rat)(Cat. No.:)

[Leu31,Pro34]-Neuropeptide Y (human, rat)

Cat. No.: B013111
M. Wt: 4241 g/mol
InChI Key: MPWANDCMSKOYBR-MJWITIMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Neuropeptide Y Family and its Receptor Subtypes

The Neuropeptide Y family consists of three structurally related peptides: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). nih.govnih.gov These 36-amino acid peptides are characterized by a common tertiary structure known as the PP-fold. pnas.org NPY is one of the most abundant neuropeptides in the mammalian nervous system and is involved in regulating processes such as food intake, circadian rhythms, and anxiety. wikipedia.orgpnas.orgnih.gov

The diverse physiological effects of these peptides are mediated by a family of G protein-coupled receptors (GPCRs). wikipedia.orgwikipedia.orgfrontiersin.org In humans, there are four functional Neuropeptide Y receptor subtypes: Y1, Y2, Y4, and Y5. nih.govfrontiersin.org A fifth subtype, y6, has been identified in some mammals but is not functional in humans. nih.govfrontiersin.org These receptors are coupled to Gi or G0 proteins, and their activation typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. nih.gov

The different receptor subtypes exhibit distinct affinities for the endogenous ligands and have different physiological roles. For instance, the Y1 and Y5 receptors are known to be involved in the stimulation of feeding, while the Y2 and Y4 receptors appear to play a role in satiety. wikipedia.org The Y1 receptor requires the complete N-terminus of the peptide for activation and does not bind C-terminal fragments, a key characteristic that distinguishes it from the Y2 receptor. oup.comnih.gov

Receptor SubtypePrimary Endogenous LigandsKey Differentiating FeaturePrimary Functions
Y1NPY, PYYRequires full-length peptide; does not bind C-terminal fragments. oup.comnih.govStimulation of food intake, vasoconstriction, anxiolysis. wikipedia.orgoup.com
Y2NPY, PYYBinds C-terminal fragments (e.g., NPY13-36). nih.govInhibition of appetite (satiety), presynaptic neurotransmitter release. wikipedia.org
Y4Pancreatic Polypeptide (PP)Preferentially binds PP. nih.govfrontiersin.orgInhibition of appetite. wikipedia.org
Y5NPY, PYYImplicated in the stimulation of feeding. wikipedia.orgStimulation of food intake. wikipedia.org

Historical Context of [Leu31,Pro34]-Neuropeptide Y Discovery and Initial Characterization

The development of [Leu31,Pro34]-Neuropeptide Y was a significant step in differentiating the functions of the various NPY receptor subtypes. nih.govresearchgate.net Prior to its synthesis, the Y1 receptor was primarily characterized by its inability to bind C-terminal fragments of NPY, unlike the Y2 receptor. nih.govresearchgate.net

In 1990, a study was published detailing the synthesis and characterization of [Leu31,Pro34]NPY. pnas.orgnih.govresearchgate.net This analog was designed by combining the PP-fold of NPY with the C-terminal hexapeptide of PP. pnas.org The rationale was to create a ligand that would not bind to Y2 receptors but would retain affinity for other NPY receptors. pnas.org

Initial characterization in a series of human neuroblastoma cell lines and rat PC-12 cells demonstrated that [Leu31,Pro34]NPY could displace radiolabeled NPY only from cells expressing Y1 receptors, and not from those expressing Y2 receptors. nih.govresearchgate.net Furthermore, a radiolabeled version of the analog, [125I-Tyr36]monoiodo-[Leu31,Pro34]NPY, also showed specific binding only to cells with Y1 receptors. researchgate.netpnas.org

Significance of [Leu31,Pro34]-Neuropeptide Y as a Research Ligand in Neuropeptide Y System Studies

The development of [Leu31,Pro34]-Neuropeptide Y provided researchers with a crucial tool to selectively probe the physiological functions of the Y1 receptor subtype. Its high affinity and specificity for the Y1 receptor over the Y2 receptor allowed for the delineation of the distinct roles of these two receptor subtypes. nih.govresearchgate.net

CompoundY1 Receptor (Ki)Y2 Receptor (Ki)Y4 Receptor (Ki)Y5 Receptor (Ki)
[Leu31,Pro34]-Neuropeptide Y0.39 nM medchemexpress.com>1000 nM medchemexpress.com0.499 nM medchemexpress.com0.31 nM medchemexpress.com

As a selective Y1 agonist, [Leu31,Pro34]-NPY has been instrumental in studies investigating the role of the Y1 receptor in various physiological processes. For example, its microinjection into the paraventricular nucleus of the hypothalamus has been shown to increase food intake in rats, providing evidence for the involvement of Y1 receptors in the regulation of feeding behavior. medchemexpress.combiocrick.com It has also been used in autoradiographic studies to map the distribution of Y1 receptors in the brain, demonstrating high concentrations in areas like the cerebral cortex. nih.gov

The specificity of [Leu31,Pro34]-NPY has been further utilized in conjunction with Y1-selective antagonists, such as BIBP3226, to confirm that the observed effects are indeed mediated by the Y1 receptor. biocrick.com These studies have solidified the understanding of the Y1 receptor's role in processes like food intake and blood pressure regulation. nih.govbiocrick.com The availability of this specific agonist has been fundamental to advancing the knowledge of the complex Neuropeptide Y system. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C189H284N54O56S B013111 [Leu31,Pro34]-Neuropeptide Y (human, rat)

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C189H284N54O56S/c1-15-95(8)149(179(293)233-129(82-141(192)252)167(281)224-123(74-93(4)5)163(277)225-124(75-94(6)7)170(284)238-150(100(13)246)180(294)221-120(31-21-66-207-189(201)202)184(298)242-70-25-35-139(242)176(290)219-115(30-20-65-206-188(199)200)156(270)222-121(151(194)265)77-102-39-49-108(248)50-40-102)237-171(285)127(80-105-45-55-111(251)56-46-105)228-166(280)128(81-106-87-203-91-209-106)229-158(272)114(29-19-64-205-187(197)198)217-162(276)122(73-92(2)3)223-154(268)97(10)211-172(286)134(89-244)235-165(279)126(79-104-43-53-110(250)54-44-104)227-164(278)125(78-103-41-51-109(249)52-42-103)226-157(271)113(28-18-63-204-186(195)196)215-152(266)96(9)210-155(269)118(61-72-300-14)218-168(282)131(85-147(261)262)231-160(274)117(58-60-145(257)258)216-153(267)98(11)212-175(289)137-33-23-67-239(137)181(295)99(12)213-161(275)130(84-146(259)260)230-159(273)116(57-59-144(255)256)214-143(254)88-208-174(288)136-32-22-69-241(136)185(299)133(83-142(193)253)234-169(283)132(86-148(263)264)232-177(291)140-36-26-71-243(140)183(297)119(27-16-17-62-190)220-173(287)135(90-245)236-178(292)138-34-24-68-240(138)182(296)112(191)76-101-37-47-107(247)48-38-101/h37-56,87,91-100,112-140,149-150,244-251H,15-36,57-86,88-90,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,265)(H,203,209)(H,208,288)(H,210,269)(H,211,286)(H,212,289)(H,213,275)(H,214,254)(H,215,266)(H,216,267)(H,217,276)(H,218,282)(H,219,290)(H,220,287)(H,221,294)(H,222,270)(H,223,268)(H,224,281)(H,225,277)(H,226,271)(H,227,278)(H,228,280)(H,229,272)(H,230,273)(H,231,274)(H,232,291)(H,233,293)(H,234,283)(H,235,279)(H,236,292)(H,237,285)(H,238,284)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,149-,150-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWANDCMSKOYBR-MJWITIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C189H284N54O56S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4241 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization and Receptor Binding Profile of Leu31,pro34 Neuropeptide Y

[Leu31,Pro34]-Neuropeptide Y is a synthetic analog of Neuropeptide Y, a 36-amino acid peptide, distinguished by the substitution of isoleucine with leucine (B10760876) at position 31 and arginine with proline at position 34. pnas.org These modifications confer a unique receptor selectivity profile, making it a valuable tool in pharmacological research to differentiate the physiological roles of NPY receptor subtypes. nih.govnih.gov

High Affinity and Specific Agonism at Neuropeptide Y Y1 Receptor

[Leu31,Pro34]-NPY is recognized as a potent and specific agonist for the Neuropeptide Y Y1 receptor. pnas.orgnih.govnih.gov It binds with high affinity to the Y1 receptor, with reported inhibition constant (Ki) values as low as 0.11 nM for human receptors and 0.39 nM in other studies. caymanchem.commedchemexpress.com Research conducted on human neuroblastoma cell lines and rat PC-12 cells, which express Y1 receptors, demonstrates that [Leu31,Pro34]-NPY effectively displaces radiolabeled NPY. pnas.orgnih.govnih.gov

Functionally, the binding of this analog to Y1 receptors on human neuroblastoma cells elicits a transient increase in cytoplasmic free calcium concentrations, a response similar to that induced by the endogenous NPY. pnas.orgnih.govnih.gov Furthermore, its potent Y1 agonism is demonstrated in vivo, where it has been shown to be even more potent than NPY in increasing blood pressure in anesthetized rats, a physiological response mediated by Y1 receptors. pnas.orgnih.govnih.govnih.gov

Agonism at Neuropeptide Y Y4 Receptor

While most renowned for its Y1 selectivity, [Leu31,Pro34]-NPY also demonstrates agonist activity at the Neuropeptide Y Y4 receptor. medchemexpress.com It exhibits a notable affinity for Y4 receptors, with a reported Ki value of approximately 0.499 nM. medchemexpress.commedchemexpress.com Functional studies have shown that it can reduce forskolin-induced cyclic AMP (cAMP) accumulation in cells engineered to express human and rat Y4 receptors, with EC50 values of 29.5 nM and 2.95 nM, respectively. caymanchem.com

Agonism at Neuropeptide Y Y5 Receptor

The interaction of [Leu31,Pro34]-NPY extends to the Neuropeptide Y Y5 receptor, where it also functions as an agonist. medchemexpress.com It binds to the Y5 receptor with high affinity, with reported Ki values of 0.17 nM for human receptors and 0.31 nM in other cell-based assays. caymanchem.commedchemexpress.commedchemexpress.com This indicates that while it is a primary tool for studying Y1 receptor function, its effects on Y5-mediated pathways must also be considered in experimental designs.

Minimal Activity and Low Affinity at Neuropeptide Y Y2 Receptor

A defining characteristic of [Leu31,Pro34]-NPY is its significantly low affinity and minimal activity at the Neuropeptide Y Y2 receptor. nih.govnih.govnih.gov This analog does not effectively displace radiolabeled NPY from cells that predominantly express Y2 receptors. pnas.orgnih.govnih.gov The affinity for the Y2 receptor is very low, with a reported Ki value greater than 1000 nM. medchemexpress.commedchemexpress.com This poor interaction is a key feature that allows researchers to isolate Y1-mediated effects from those governed by Y2 receptors, as the latter are known to bind C-terminal fragments of NPY, unlike Y1 receptors. nih.govnih.gov In functional assays, [Leu31,Pro34]-NPY shows little to no prejunctional activity, an action characteristic of Y2 receptor activation. nih.gov

Cross-Species Receptor Binding Affinities (e.g., Human, Rat, Rhesus Monkey, Mouse)

The binding profile of [Leu31,Pro34]-NPY has been characterized across several species, showing a generally conserved high affinity for the Y1 receptor.

Human: It binds to human Y1 and Y5 receptors with high affinity (Ki = 0.11 nM and 0.17 nM, respectively) and acts as an agonist at the human Y4 receptor (EC50 = 29.5 nM). caymanchem.com

Rat: The compound effectively displaces NPY from rat Y1 receptors and demonstrates potent Y1-mediated effects in vivo, such as increasing blood pressure. pnas.orgnih.govnih.gov It also activates rat Y4 receptors with high potency (EC50 = 2.95 nM). caymanchem.com

Rhesus Monkey: In rhesus monkey receptors, it displays high affinity for Y1 (Ki = 0.08 nM) and Y5 (Ki = 0.18 nM) receptors, with a significantly lower affinity for the Y2 receptor (Ki = 410 nM). caymanchem.com

Mouse: Interestingly, [Leu31,Pro34]-NPY also binds to the mouse y6 receptor, a receptor that is a non-functional pseudogene in primates, with a Ki of 9.7 nM. caymanchem.comguidetopharmacology.org

Receptor Binding Affinity (Ki) of [Leu31,Pro34]-Neuropeptide Y

Receptor Subtype Species Ki (nM)
Y1 Human 0.11 caymanchem.com, 0.39 medchemexpress.com
Y1 Rhesus Monkey 0.08 caymanchem.com
Y2 Rhesus Monkey 410 caymanchem.com
Y2 HEK Cells >1000 medchemexpress.commedchemexpress.com
Y4 HEK Cells 0.499 medchemexpress.commedchemexpress.com
Y5 Human 0.17 caymanchem.com
Y5 Rhesus Monkey 0.18 caymanchem.com
Y5 HEK Cells 0.31 medchemexpress.commedchemexpress.com
y6 Mouse 9.7 caymanchem.com

Functional Activity (EC50) of [Leu31,Pro34]-Neuropeptide Y

Receptor Subtype Species Assay EC50 (nM)
Y4 Human cAMP Inhibition 29.5 caymanchem.com

Methodologies for Receptor Binding and Functional Assays

The pharmacological profile of [Leu31,Pro34]-NPY has been elucidated using a variety of established and emerging experimental techniques.

Receptor Binding Assays: The primary method for determining the binding affinity of [Leu31,Pro34]-NPY is the radioligand competition binding assay . mdpi.com This technique involves using membrane preparations from cells or tissues that express specific NPY receptor subtypes. These preparations are incubated with a fixed concentration of a radiolabeled ligand, such as [¹²⁵I]NPY or [¹²⁵I]Peptide YY, and varying concentrations of the unlabeled [Leu31,Pro34]-NPY. nih.gov The ability of the analog to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibition constant (Ki). nih.gov A radiolabeled version of the analog itself, [¹²⁵I-Tyr36]monoiodo-[Leu31,Pro34]NPY, has also been developed for direct binding studies on cells expressing Y1 receptors. pnas.orgnih.govnih.gov More recently, non-radioactive methods like NanoBRET™ (Bioluminescence Resonance Energy Transfer) are being developed for real-time ligand binding studies in live cells, offering a modern alternative to traditional radioligand assays. nih.govpromega.com

Functional Assays: To assess the agonist activity of [Leu31,Pro34]-NPY, several functional assays are employed:

Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization: Since Y1 receptor activation is coupled to Gq proteins and subsequent release of intracellular calcium, measuring changes in [Ca²⁺]i is a direct indicator of functional agonism. This is often performed using fluorescent calcium indicators in a high-throughput format with a Fluorimetric Imaging Plate Reader (FLIPR). nih.govnih.gov

Cyclic AMP (cAMP) Inhibition Assays: NPY receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov The agonist activity of [Leu31,Pro34]-NPY at Y4 and other Gi-coupled receptors is quantified by its ability to inhibit forskolin-stimulated cAMP production. caymanchem.comnih.gov

GTPγS Binding Assays: This assay measures the activation of G-proteins, a proximal event to receptor binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits increases upon receptor activation by an agonist, providing a measure of the compound's efficacy. nih.gov

In Vivo Assays: The physiological effects of [Leu31,Pro34]-NPY are studied through various in vivo models. A key example is the measurement of cardiovascular parameters, such as blood pressure in anesthetized rats, to confirm its potent postjunctional Y1 receptor agonist activity. nih.govnih.gov

Table of Compounds

Compound Name
[Leu31,Pro34]-Neuropeptide Y
Neuropeptide Y (NPY)
Peptide YY (PYY)
Pancreatic Polypeptide (PP)
BIBP3226
BIIE0246
obinepitide
MK-0557
velneperit
[Pro30, Nle31, Bpa32, Leu34]NPY(28-36)
NPY(13-36)
PYY(3-36)
1229U91
3-(5-benzoyl-thiazol-2-ylamino)-benzonitrile
norepinephrine
[¹²⁵I]NPY
[¹²⁵I]Peptide YY
[¹²⁵I-Tyr36]monoiodo-[Leu31,Pro34]NPY
[³⁵S]GTPγS

In Vitro Receptor Binding Assays (e.g., Competitive Displacement Studies)

Competitive displacement studies have been instrumental in elucidating the receptor binding profile of [Leu31,Pro34]-Neuropeptide Y. These assays typically involve the use of a radiolabeled ligand that binds to the target receptors, and the ability of the unlabeled compound, in this case [Leu31,Pro34]-Neuropeptide Y, to displace the radioligand is measured. This provides a quantitative measure of the compound's affinity for the receptor, often expressed as the inhibition constant (Ki).

Research has consistently demonstrated that [Leu31,Pro34]-Neuropeptide Y is a high-affinity agonist for the Neuropeptide Y Y1 receptor. tocris.com Studies have shown that it can effectively displace radiolabeled NPY from cells expressing Y1 receptors. nih.govnih.govresearchgate.net Conversely, it shows little to no affinity for the Y2 receptor subtype, a characteristic that distinguishes it from the native NPY which binds to both Y1 and Y2 receptors. nih.govnih.govresearchgate.netpnas.org

Further investigations have revealed that [Leu31,Pro34]-Neuropeptide Y also exhibits affinity for the Y4 and Y5 receptor subtypes. tocris.commedchemexpress.com The binding affinities for the human Y1, Y4, and Y5 receptors have been quantified in HEK cell lines, highlighting its potent interaction with the Y1 receptor. medchemexpress.com

Table 1: Receptor Binding Affinity (Ki) of [Leu31,Pro34]-Neuropeptide Y in HEK Cell Lines

Receptor Subtype Ki (nM)
Y1 0.39
Y2 >1000
Y4 0.499
Y5 0.31

Data sourced from MedChemExpress product information. medchemexpress.com

The specificity of [Leu31,Pro34]-Neuropeptide Y for the Y1 receptor over the Y2 receptor has made it a crucial pharmacological tool for differentiating the physiological roles of these two receptor subtypes. nih.govnih.govresearchgate.netnih.gov

Functional Assays for Receptor Activation (e.g., Calcium Mobilization Assays)

Functional assays are employed to determine the biological response elicited by the binding of a ligand to its receptor. For G-protein coupled receptors like the NPY receptors, these assays often measure changes in intracellular second messengers, such as calcium ions (Ca2+).

Studies have shown that the binding of [Leu31,Pro34]-Neuropeptide Y to Y1 receptors on human neuroblastoma cells is coupled to a functional response. nih.govnih.govresearchgate.netpnas.org Specifically, this interaction leads to a transient increase in the concentration of cytoplasmic free calcium. nih.govnih.govresearchgate.netpnas.org This calcium mobilization is a hallmark of Y1 receptor activation and is similar to the response observed with the endogenous ligand, NPY. nih.govnih.govresearchgate.net This finding confirms that [Leu31,Pro34]-Neuropeptide Y does not merely bind to the Y1 receptor but also activates it, categorizing it as a Y1 receptor agonist. nih.govnih.govresearchgate.net

Cellular and Molecular Mechanisms Mediated by Leu31,pro34 Neuropeptide Y

G-Protein Coupled Receptor (GPCR) Signaling Cascades

[Leu31,Pro34]-Neuropeptide Y (NPY) is a synthetic analog of Neuropeptide Y that functions as a potent and selective agonist for the NPY Y1 receptor, a member of the G-protein coupled receptor (GPCR) family. nih.govmedchemexpress.compnas.orgresearchgate.net While it is primarily recognized for its high affinity for the Y1 receptor, it also exhibits some affinity for the Y4 and Y5 receptor subtypes. caymanchem.commedchemexpress.com Its interaction with these receptors initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. The signaling mechanisms most frequently associated with NPY receptors, and by extension [Leu31,Pro34]-NPY, involve coupling to inhibitory G-proteins (Gαi/o). nih.govnih.govpnas.org

Coupling to Gαi/o Proteins and Inhibition of Adenylate Cyclase

Upon binding of [Leu31,Pro34]-NPY to the Y1 receptor, the receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins of the Gαi/o family. nih.govpnas.org This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then directly interacts with and inhibits the enzyme adenylate cyclase. nih.govpnas.orgcapes.gov.br This inhibition of adenylate cyclase is a hallmark of Y1 receptor activation and a primary mechanism through which [Leu31,Pro34]-NPY exerts its cellular effects.

Modulation of Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

The inhibition of adenylate cyclase by the activated Gαi/o subunit leads to a significant reduction in the intracellular synthesis of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). nih.gov Consequently, the activation of Y1 receptors by [Leu31,Pro34]-NPY results in decreased intracellular cAMP levels. This has been demonstrated in studies where [Leu31,Pro34]-NPY was shown to reduce forskolin-induced cAMP accumulation in various cell lines. caymanchem.com The modulation of cAMP levels is a critical step in the signaling cascade, as cAMP is a key second messenger that regulates the activity of downstream effectors such as Protein Kinase A (PKA).

Regulation of Intracellular Calcium Concentrations

The effect of [Leu31,Pro34]-NPY on intracellular calcium ([Ca2+]i) concentrations is complex and appears to be cell-type dependent. In some cellular contexts, such as human neuroblastoma cells, the binding of [Leu31,Pro34]-NPY to Y1 receptors has been associated with a transient increase in cytoplasmic free calcium concentrations. nih.govpnas.orgnih.gov Conversely, in other systems like cultured rat hippocampal neurons, Y1 receptor activation has been shown to inhibit the KCl-depolarization-induced influx of Ca2+. nih.gov In rat mesenteric small arteries, NPY, acting through Y1 receptors, regulates intracellular calcium via multiple signaling pathways. nih.gov This suggests that [Leu31,Pro34]-NPY can initiate both the release of calcium from intracellular stores and modulate the influx of extracellular calcium, depending on the specific cellular machinery present.

Activation of G Protein Coupled Inwardly Rectifying Potassium (GIRK) Currents

Activation of the Y1 receptor by [Leu31,Pro34]-NPY can lead to the enhancement of G-protein-coupled inwardly rectifying potassium (GIRK) channel currents. nih.govnih.gov This effect is mediated by the Gβγ subunits that dissociate from the Gαi/o protein upon receptor activation. These Gβγ subunits can directly bind to and activate GIRK channels, leading to an efflux of potassium ions from the cell. This results in hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability. Studies in rat thalamic neurons have specifically shown that NPY-mediated activation of GIRK channels occurs via Y1 receptors. nih.gov

Modulation of Calcium Channels

In addition to its effects on intracellular calcium levels and GIRK channels, [Leu31,Pro34]-NPY, through Y1 receptor activation, can modulate the activity of voltage-gated calcium channels (VGCCs). nih.gov Research on rat hippocampal nerve terminals has demonstrated that Y1 receptor agonists can inhibit the release of glutamate (B1630785) by modulating L-type, N-type, and P/Q-type VGCCs. nih.gov This modulation leads to a reduction in calcium influx through these channels, which is a critical trigger for neurotransmitter release.

Downstream Intracellular Signaling Pathways

The initial GPCR-mediated events triggered by [Leu31,Pro34]-NPY lead to the activation of several downstream intracellular signaling pathways that can ultimately affect gene transcription and cellular function. One such pathway is the mitogen-activated protein kinase (MAPK) cascade. For instance, NPY has been shown to potentiate phenylephrine-induced activation of p38, ERK, and JNK in cardiac myocytes. pnas.org Furthermore, the NPY Y1 receptor has been found to regulate the glucocorticoid-induced inhibition of osteoblast differentiation through the ERK signaling pathway. rndsystems.com NPY receptors can also influence gene transcription by activating the cAMP response element-binding protein (CREB) signaling pathway. nih.gov

Table 1: Summary of Cellular and Molecular Mechanisms of [Leu31,Pro34]-NPY

Mechanism Receptor Key Effector/Channel Immediate Effect Downstream Consequence References
Gαi/o Coupling Y1, Y5 Gαi/o protein Dissociation of G-protein subunits Initiation of multiple signaling cascades nih.gov, pnas.org
Adenylate Cyclase Inhibition Y1 Adenylate Cyclase Inhibition of enzyme activity Decrease in cAMP synthesis nih.gov, pnas.org, capes.gov.br
cAMP Modulation Y1 Protein Kinase A (PKA) Decreased intracellular cAMP Reduced PKA activity nih.gov, caymanchem.com
Calcium Regulation Y1 Intracellular Stores / VGCCs Transient increase or inhibition of Ca2+ influx Modulation of cellular excitability and release nih.gov, pnas.org, nih.gov, nih.gov, nih.gov
GIRK Channel Activation Y1 GIRK Channels K+ efflux Membrane hyperpolarization nih.gov, nih.gov
Calcium Channel Modulation Y1 L, N, P/Q-type VGCCs Reduced Ca2+ influx Inhibition of neurotransmitter release nih.gov, nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
[Leu31,Pro34]-Neuropeptide Y
Neuropeptide Y
Forskolin
Phenylephrine
Adenosine triphosphate
Guanosine diphosphate
Guanosine triphosphate

Activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathways

The binding of [Leu31,Pro34]-Neuropeptide Y to the Y1 receptor initiates a signaling cascade that prominently features the activation of the MAPK/ERK pathway. This pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, and survival.

Research has demonstrated that stimulation of the NPY Y1 receptor leads to the phosphorylation and subsequent activation of ERK1/2. This activation is a key downstream event following receptor engagement. For instance, in murine MC3T3-E1 osteoblastic cells, the NPY Y1 receptor has been shown to regulate glucocorticoid-induced inhibition of osteoblast differentiation through the ERK signaling pathway. This finding underscores the importance of the Y1 receptor-mediated ERK activation in cellular function.

Furthermore, studies in stromal vascular cells from brown adipose tissue, which express the Y1 receptor, have shown that Neuropeptide Y treatment leads to an increase in ERK phosphorylation at the Thr202/Tyr204 sites. nih.gov Given that [Leu31,Pro34]-Neuropeptide Y is a specific Y1 agonist, it is inferred to trigger the same phosphorylation events, thereby activating the MAPK/ERK cascade.

Table 1: Research Findings on [Leu31,Pro34]-Neuropeptide Y and MAPK/ERK Pathway Activation

Cell TypeKey FindingImplicationReference
Murine MC3T3-E1 Osteoblastic CellsNPY Y1 receptor regulates glucocorticoid-induced inhibition of osteoblast differentiation via ERK signaling.Highlights the role of Y1-ERK signaling in cellular differentiation.
Stromal Vascular Cells (from brown adipose tissue)NPY treatment increases ERK phosphorylation (Thr202/Tyr204).Demonstrates direct activation of the ERK pathway by NPY, likely through the Y1 receptor. nih.gov

Role in Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus to regulate the expression of genes involved in cell growth, differentiation, and survival. Emerging evidence points to a role for the NPY Y1 receptor in modulating STAT3 activity.

A key study has shown that in stromal vascular cells isolated from brown adipose tissue that express the Y1 receptor, treatment with Neuropeptide Y leads to the phosphorylation of STAT3 at the Serine 727 (Ser727) residue. nih.gov This specific phosphorylation event is a critical step in the activation of STAT3 and its subsequent transcriptional activity. As a selective Y1 receptor agonist, [Leu31,Pro34]-Neuropeptide Y is expected to replicate this effect, thereby implicating the Y1 receptor in the direct activation of the STAT3 signaling pathway.

It is important to note that other signaling pathways can negatively regulate NPY expression via STAT3. For example, leptin and interleukin-6 can induce STAT3 phosphorylation at Tyrosine 705 (Tyr705), which in turn inhibits NPY gene expression. nih.govnih.gov This highlights the complex and sometimes opposing roles of STAT3 in the broader NPY system, depending on the specific phosphorylation site and cellular context.

Table 2: Research Findings on [Leu31,Pro34]-Neuropeptide Y and STAT3 Phosphorylation

Cell TypeKey FindingImplicationReference
Stromal Vascular Cells (from brown adipose tissue)NPY treatment increases STAT3 phosphorylation (Ser727).Suggests a direct role for the Y1 receptor in activating STAT3 signaling. nih.gov

Induction of Proto-Oncogene c-Fos Expression

The proto-oncogene c-Fos is an immediate early gene whose expression is rapidly and transiently induced by a variety of extracellular stimuli. The protein product, Fos, is a component of the AP-1 transcription factor complex and is often used as a marker of neuronal activation.

The activation of the NPY Y1 receptor by its agonists, including [Leu31,Pro34]-Neuropeptide Y, has been shown to be a potent inducer of c-Fos expression in various regions of the central nervous system. Studies have demonstrated that intracerebroventricular administration of NPY stimulates a significant increase in c-Fos-like immunoreactivity in several hypothalamic nuclei. nih.govoup.com

Crucially, the involvement of the Y1 receptor in this process has been confirmed by studies using selective Y1 receptor antagonists. Co-administration of a selective NPY Y1 receptor antagonist with NPY was found to significantly decrease the NPY-induced c-Fos expression in the magnocellular paraventricular nucleus. nih.govoup.com This provides strong evidence that the induction of c-Fos by NPY is mediated, at least in part, through the Y1 receptor. Therefore, it can be concluded that [Leu31,Pro34]-Neuropeptide Y, as a specific Y1 agonist, is a potent inducer of c-Fos expression in Y1 receptor-expressing cells.

The induction of c-Fos by [Leu31,Pro34]-Neuropeptide Y highlights a key molecular mechanism through which this peptide can influence neuronal function and plasticity, linking Y1 receptor activation to changes in gene expression and subsequent cellular responses.

Table 3: Research Findings on [Leu31,Pro34]-Neuropeptide Y and c-Fos Expression

Brain RegionKey FindingImplicationReference
Hypothalamic Nuclei (e.g., magnocellular paraventricular nucleus)NPY-induced c-Fos expression is attenuated by a selective NPY Y1 receptor antagonist.Confirms that c-Fos induction by NPY is mediated via the Y1 receptor. nih.govoup.com

Physiological and Behavioral Effects of Leu31,pro34 Neuropeptide Y in Animal Models

Central Nervous System (CNS) Research

Research centered on the central nervous system has unveiled the critical role of [Leu31,Pro34]-Neuropeptide Y in fundamental neurological processes. The activation of Y1 receptors by this specific agonist has been shown to modulate nociceptive pathways and influence behaviors integral to survival, such as feeding.

Nociception and Pain Modulation

[Leu31,Pro34]-Neuropeptide Y has demonstrated significant effects on the perception and processing of pain. By targeting Y1 receptors in the spinal cord and brain, it can powerfully influence the body's response to painful stimuli.

Studies have established that [Leu31,Pro34]-Neuropeptide Y exerts analgesic effects through actions at both the spinal and supraspinal levels. Intrathecal administration, which targets the spinal cord, has been shown to act on dorsal horn interneurons to inhibit pain signals. nih.gov This action is critical as the dorsal horn is a primary site for the integration of sensory information, including pain.

At the supraspinal level, which includes brain regions involved in pain processing, microinjection of [Leu31,Pro34]-Neuropeptide Y into areas such as the periaqueductal gray has been observed to produce analgesic effects. mdpi.com This indicates that the compound can modulate descending pain-inhibitory pathways, which originate in the brain and control the transmission of pain signals in the spinal cord.

In animal models of neuropathic pain, which mimics the chronic pain conditions that can arise after nerve injury in humans, [Leu31,Pro34]-Neuropeptide Y has shown considerable efficacy in reducing pain-related behaviors. Specifically, intrathecal administration of the compound has been found to alleviate both mechanical allodynia (pain from a normally non-painful touch) and cold allodynia. nih.gov

The mechanism for this effect has been traced to the activation of Y1 receptors on a specific subpopulation of spinal cord interneurons that co-express gastrin-releasing peptide (Grp). nih.gov In mouse models of spared nerve injury, the analgesic effect of [Leu31,Pro34]-Neuropeptide Y on mechanical and cold hypersensitivity was absent in mice where the Y1 receptor was specifically deleted from these Grp-expressing interneurons. nih.gov This highlights a very precise cellular target for the pain-relieving effects of this compound.

Animal ModelPain TypeEffect of [Leu31,Pro34]-NPYKey Finding
Mouse (Spared Nerve Injury)Neuropathic (Mechanical Allodynia)Reduction in hypersensitivityEffect is mediated by Y1 receptors on Grp-expressing spinal interneurons. nih.gov
Mouse (Spared Nerve Injury)Neuropathic (Cold Allodynia)Reduction in hypersensitivityEffect is dependent on Y1 receptors on Grp-expressing spinal interneurons. nih.gov
RatNeuropathic (Thermal Hyperalgesia)Relief of hyperalgesiaDemonstrates efficacy in a different species and pain modality.

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that is well-known for its pro-nociceptive role, meaning it promotes pain signaling. Research has shown that [Leu31,Pro34]-Neuropeptide Y can inhibit the release of CGRP. In cultured trigeminal ganglion neurons, which are relevant to headache and facial pain, pretreatment with [Leu31,Pro34]-NPY significantly and in a concentration-dependent manner inhibited the release of CGRP that was evoked by the inflammatory mediators bradykinin (B550075) and prostaglandin (B15479496) E2. nih.gov

This inhibitory effect on CGRP release was also confirmed by a decrease in the intracellular calcium levels that are necessary for neurotransmitter release. nih.gov These findings suggest that part of the analgesic effect of [Leu31,Pro34]-Neuropeptide Y is due to its ability to suppress the release of key pain-promoting peptides from sensory neurons.

The sensation of itch, or pruritus, shares some neural pathways with pain but is a distinct sensation. [Leu31,Pro34]-Neuropeptide Y has been shown to have a significant inhibitory effect on itch-related behaviors in animal models. Intrathecal administration of this Y1 agonist was found to inhibit both mechanically and chemically induced itch. nih.govnih.gov

Furthermore, in a mouse model of chronic dry skin, [Leu31,Pro34]-NPY attenuated alloknesis, which is a condition where a normally non-itchy stimulus provokes itch. nih.gov These effects are mediated through the activation of NPY1 receptors in the spinal cord, indicating a key role for this receptor in gating itch signals. nih.govnih.gov

Animal ModelItch TypeEffect of [Leu31,Pro34]-NPYKey Finding
MouseMechanical ItchInhibition of scratching behaviorMediated by spinal NPY1 receptors. nih.govnih.gov
MouseChemical ItchInhibition of scratching behaviorMediated by spinal NPY1 receptors. nih.gov
Mouse (Chronic Dry Skin)AlloknesisAttenuation of itch responseHighlights efficacy in a chronic itch model. nih.gov

Regulation of Feeding Behavior and Energy Homeostasis

Neuropeptide Y is one of the most potent stimulators of food intake known. nih.gov Studies using [Leu31,Pro34]-Neuropeptide Y have confirmed that this effect is mediated, at least in part, through the Y1 receptor. When administered into the brain, specifically into the paraventricular nucleus of the hypothalamus, [Leu31,Pro34]-Neuropeptide Y has been shown to increase food intake in rats. medchemexpress.com

This orexigenic (appetite-stimulating) effect underscores the critical role of the NPY-Y1 receptor pathway in the central regulation of energy homeostasis. nih.govscienceopen.com The hypothalamus integrates various signals from the body to balance energy intake and expenditure, and the activation of Y1 receptors by compounds like [Leu31,Pro34]-Neuropeptide Y provides a powerful drive to consume food, a fundamental aspect of maintaining energy balance. nih.govscienceopen.com

Stimulation of Food Intake (e.g., Paraventricular Nucleus Microinjections)

Research has firmly established that the profound food intake-stimulating (orexigenic) effects of Neuropeptide Y are mediated, at least in part, through the Y1 receptor. The paraventricular nucleus (PVN) of the hypothalamus is a critical brain region for the regulation of feeding behavior and is a primary site of action for NPY's effects. nih.gov While direct microinjection studies of [Leu31,Pro34]-NPY into the PVN are not extensively detailed in the available literature, intracerebroventricular (ICV) administration of the compound has been shown to significantly increase food intake in rats. nih.gov

This orexigenic effect is attributed to the activation of Y1 receptors. Studies using a related analog, [Pro34]-NPY, which also has affinity for the Y1 receptor, found that its injection into the PVN stimulated approximately half the food intake observed after injection of native NPY. nih.gov This suggests that Y1 receptor activation in this nucleus is responsible for a significant portion of the feeding response. The broader evidence indicates that the discriminative stimulus and orexigenic effects of NPY involve the Y1 receptor, as the Y2 receptor agonist NPY 20-36 fails to induce food intake. nih.govnih.gov

Table 1: Effect of Y1 and Y2 Receptor Agonists on Food Intake
CompoundReceptor SelectivityEffect on Food Intake (ICV Administration)Reference
[Leu31,Pro34]-Neuropeptide YY1 AgonistIncreased nih.gov
NPY 20-36Y2 AgonistNo increase nih.gov

Anxiolytic Effects

The NPY system is deeply implicated in the regulation of anxiety and fear responses. Activation of the Y1 receptor subtype is specifically associated with anxiety-reducing (anxiolytic) effects. In animal models, [Leu31,Pro34]-NPY has demonstrated significant anxiolytic properties.

Microinjection of [Leu31,Pro34]-NPY into the periaqueductal gray (PAG), a key brain region for modulating fear and defensive behaviors, produces substantial anxiolytic effects in rats. nih.gov These effects were observed in the elevated plus-maze (EPM) and defensive burying behavior models of anxiety. nih.gov Similarly, intracerebroventricular administration of [Leu31,Pro34]-NPY in mice was found to decrease the preference for the closed, secure arms of the EPM, an indication of reduced anxiety. This contrasts with the effects of Y2 receptor agonists, which can produce anxiety-increasing (anxiogenic) responses. nih.gov The anxiolytic action of Y1 receptor activation is believed to be a core function of the NPY system in promoting stress resilience. nih.gov

Neuroendocrine Regulation

Inhibition of Luteinizing Hormone (LH) Secretion

The effect of [Leu31,Pro34]-NPY on the reproductive axis is complex and appears to be dependent on the site of action. Centrally, native Neuropeptide Y is a potent inhibitor of luteinizing hormone (LH) secretion. nih.gov Injections of NPY into the third ventricle of ovariectomized rats cause a dramatic and dose-dependent reduction in plasma LH levels. nih.gov

Cerebrovascular Responses

Influence on Infarct Volume and Nitric Oxide Production in Ischemic Models

In the context of cerebrovascular events like stroke, activation of the NPY Y1 receptor appears to be detrimental. In a rat model of ischemic stroke (middle cerebral artery occlusion), intracerebroventricular injection of the Y1 agonist [Leu31,Pro34]-NPY was found to increase the resulting infarct volume. nih.gov Conversely, blocking the Y1 receptor with an antagonist reduced the infarct volume, suggesting that Y1 receptor signaling contributes to ischemic brain damage. nih.govresearchgate.net

The role of [Leu31,Pro34]-NPY in modulating nitric oxide (NO), a key signaling molecule in the vasculature and a mediator of ischemic damage, is multifaceted.

Cell-Specific NOS Isoforms: Following ischemia and reperfusion, [Leu31,Pro34]-NPY produced opposing effects on different nitric oxide synthase (NOS) isoforms. It enhanced the immunoreactivity for neuronal NOS (nNOS) while suppressing the immunoreactivity for endothelial NOS (eNOS).

Anti-inflammatory Effects: In cultured microglial cells (the brain's resident immune cells), [Leu31,Pro34]-NPY, acting via the Y1 receptor, was shown to inhibit the production of NO that is induced by inflammatory stimuli. nih.gov This action is mediated by blocking the synthesis of inducible NOS (iNOS). nih.gov

Table 2: Effects of [Leu31,Pro34]-NPY in Ischemic Stroke Models
ParameterEffect of [Leu31,Pro34]-NPY AdministrationReference
Infarct VolumeIncreased nih.gov
Brain Nitric Oxide (NO) Concentration (acute)No significant effect nih.govresearchgate.net
Neuronal Nitric Oxide Synthase (nNOS)Enhanced
Endothelial Nitric Oxide Synthase (eNOS)Suppressed
Inflammation-Induced Nitric Oxide (in microglia)Inhibited nih.gov

Cardiovascular System Research

The influence of [Leu31,Pro34]-NPY on the cardiovascular system is profound and demonstrates a critical distinction between its central and peripheral effects.

When administered peripherally, [Leu31,Pro34]-NPY acts as a potent vasoconstrictor. In anesthetized rats, it is even more potent than native NPY at increasing blood pressure. nih.govpnas.org This pressor effect is a hallmark of peripheral Y1 receptor activation on vascular smooth muscle cells.

Conversely, when administered centrally via intracerebroventricular injection in conscious, freely moving rats, [Leu31,Pro34]-NPY produces the opposite effect, leading to a decrease in both blood pressure and heart rate. nih.gov This indicates that central Y1 receptors are involved in a hypotensive response, which can blunt the cardiovascular elevations seen during stress. nih.gov

At the cellular level, in primary cardiomyocytes (heart muscle cells), [Leu31,Pro34]-NPY, which binds to Y1 and Y5 receptors, was as effective as NPY in potentiating the activation of mitogen-activated protein kinase (MAPK). The MAPK signaling pathway is crucial for cell growth, suggesting a potential role for Y1 receptor activation in processes like cardiac remodeling.

Bone Metabolism Research

Regulation of Osteoblast Differentiation (e.g., Murine MC3T3-E1 Cells)

The Y1 receptor, for which [Leu31,Pro34]-NPY is a selective agonist, plays a regulatory role in osteoblast differentiation. mdpi.com Studies using the murine osteoblastic cell line MC3T3-E1 have shown that these cells express the Y1 receptor. mdpi.comatcc.org In the context of glucocorticoid-induced inhibition of osteoblast differentiation, activation of the Y1 receptor by [Leu31,Pro34]-NPY was found to worsen the negative effects of dexamethasone (B1670325) on the proliferation and differentiation of these cells. mdpi.com Specifically, [Leu31,Pro34]-NPY suppressed osteoblast differentiation and enhanced the detrimental effects of dexamethasone on the expression of key osteogenic markers like RUNX2 and on mineralization. mdpi.com This effect is mediated through the ERK signaling pathway. mdpi.com

Conversely, blocking the Y1 receptor has been shown to promote osteoblastic differentiation. nih.gov Inhibition of the Y1 receptor in MC3T3-E1 cells led to an increase in alkaline phosphatase activity, mineralization, and the expression of several osteoblast marker genes. nih.gov

Table 2: Effect of [Leu31,Pro34]-NPY on Dexamethasone-Treated Murine MC3T3-E1 Cells

Treatment Effect on Osteoblast Differentiation Effect on Mineralization
Dexamethasone Reduced osteogenic gene expression. mdpi.com Not specified
[Leu31,Pro34]-NPY + Dexamethasone Aggravated the negative effects of Dexamethasone. mdpi.com Enhanced the negative effects of Dexamethasone. mdpi.com
Y1 receptor antagonist (BIBP3226) + Dexamethasone Alleviated the deleterious effects of Dexamethasone. mdpi.com Not specified

Methodological Frameworks and Experimental Systems Utilizing Leu31,pro34 Neuropeptide Y

In Vitro Cellular Models for Receptor Characterization and Signaling Studies

The utility of [Leu31,Pro34]-Neuropeptide Y is prominently featured in in vitro studies designed to dissect the molecular pharmacology of NPY receptors and their downstream signaling pathways.

Application in Human Embryonic Kidney (HEK) Cell Lines

Human Embryonic Kidney (HEK) 293 cells are a cornerstone for studying recombinant G-protein coupled receptors due to their robust growth and high transfection efficiency. Researchers have extensively used HEK cell lines stably or transiently expressing different NPY receptor subtypes to characterize the binding properties of [Leu31,Pro34]-Neuropeptide Y. These studies have consistently demonstrated its high affinity and selectivity for the Y1 receptor. For instance, in HEK cells expressing human NPY receptors, [Leu31,Pro34]-Neuropeptide Y exhibits a high binding affinity (Ki) for the Y1 receptor, with significantly lower affinity for the Y2 receptor. nih.govuthscsa.edu It also shows some affinity for Y4 and Y5 receptors. nih.govuthscsa.edu These cell systems are also employed to investigate the functional consequences of Y1 receptor activation, such as the inhibition of forskolin-induced cAMP accumulation. nih.gov

Table 1: Binding Affinity (Ki) of [Leu31,Pro34]-Neuropeptide Y in HEK Cell Lines
Receptor SubtypeKi (nM)Reference
Human Y10.39 nih.govuthscsa.edu
Human Y2>1000 nih.govuthscsa.edu
Human Y40.499 nih.govuthscsa.edu
Human Y50.31 nih.govuthscsa.edu

Studies in Neuroblastoma Cells

Human neuroblastoma cell lines, which endogenously express NPY receptors, have been instrumental in studying the physiological effects of Y1 receptor activation. Early research demonstrated that in a series of human neuroblastoma cell lines, [Leu31,Pro34]-Neuropeptide Y could displace radiolabeled NPY only from cells expressing Y1 receptors and not from those expressing Y2 receptors. nih.govbohrium.com A key finding in these cells is that the binding of [Leu31,Pro34]-Neuropeptide Y to Y1 receptors triggers a transient increase in intracellular free calcium concentrations, a response similar to that elicited by native NPY. nih.govbohrium.com This cellular response highlights the role of the Y1 receptor in modulating intracellular calcium signaling, a critical process in neuronal function. uthscsa.edu

Use in Primary Cell Cultures

Primary cell cultures offer a more physiologically relevant context to study the effects of [Leu31,Pro34]-Neuropeptide Y on specific cell types.

Rat Ventricular Cardiomyocytes: In cultured rat ventricular cardiomyocytes, [Leu31,Pro34]-Neuropeptide Y has been shown to induce cellular hypertrophy. At a concentration of 10 nM, it increased cellular protein mass by 25%, indicating a direct role for Y1 receptor activation in cardiac muscle cell growth. nih.gov

Trigeminal Ganglia Neurons: Studies on cultured rat trigeminal ganglia (TG) neurons have revealed a modulatory role for the Y1 receptor in nociception. Pretreatment of these neurons with [Leu31,Pro34]-NPY was found to inhibit the release of calcitonin gene-related peptide (CGRP) and the increase in intracellular calcium levels that are typically evoked by inflammatory mediators like bradykinin (B550075) and prostaglandin (B15479496) E2. nih.gov This suggests an inhibitory effect of Y1 receptor activation on sensory neuron activity. nih.gov

Vascular Smooth Muscle Cells: The proliferative effects of NPY on the vasculature have been investigated using primary cultures of vascular smooth muscle cells (VSMCs). In porcine aortic smooth muscle cells, [Leu31,Pro34]-NPY stimulated DNA synthesis in a concentration-dependent manner and was found to be several hundred times more potent than a Y2-preferring agonist. nih.gov This mitogenic effect was paralleled by an increase in cytosolic free Ca2+ concentration and was sensitive to pertussis toxin, implicating a Gi/o protein-coupled signaling pathway. nih.govnih.gov Similar mitogenic effects mediated by the Y1 receptor have been observed in cultured rat aorta- and vena cava-derived SMCs. nih.gov

Table 2: Effects of [Leu31,Pro34]-Neuropeptide Y in Primary Cell Cultures
Cell TypeSpeciesFindingReference
Ventricular CardiomyocytesRatIncreased cellular protein mass by 25% at 10 nM. nih.gov
Trigeminal Ganglia NeuronsRatInhibited bradykinin/PGE2-evoked CGRP release and intracellular calcium increase. nih.gov
Aortic Smooth Muscle CellsPorcineStimulated DNA synthesis and increased cytosolic free Ca2+. nih.gov
Aortic and Vena Cava SMCsRatInduced mitogenesis, indicating a proliferative effect. nih.gov

In Vivo Animal Model Systems for Physiological Investigations

In vivo studies in animal models have been crucial for understanding the systemic physiological effects of Y1 receptor activation using [Leu31,Pro34]-Neuropeptide Y.

Rodent Models (e.g., Rats, Mice, Guinea-pigs)

Rodent models have been the primary systems for in vivo investigation. A significant and consistently observed effect of systemic or central administration of [Leu31,Pro34]-Neuropeptide Y in anesthetized rats is a potent increase in blood pressure, often more potent than that induced by NPY itself. nih.govuthscsa.edunih.govbohrium.com This pressor response underscores the critical role of the Y1 receptor in cardiovascular regulation. Furthermore, studies in rats have demonstrated that this compound can influence feeding behavior. nih.govuthscsa.edu In mice, intrathecal administration of [Leu31,Pro34]-Neuropeptide Y has been shown to attenuate itch behavior. In canine models, this analog has been used to study the modulation of adrenergic and purinergic transmission in the splenic artery.

Stereotaxic Microinjection Techniques for Targeted CNS Delivery

To investigate the central effects of Y1 receptor activation while minimizing peripheral confounds, stereotaxic microinjection techniques are employed to deliver [Leu31,Pro34]-Neuropeptide Y directly into specific brain regions of rodents. For instance, microinjection into the paraventricular nucleus of the hypothalamus in rats has been shown to increase food intake. nih.govuthscsa.edu When microinjected into the periaqueductal gray (PAG), a key area for pain and anxiety modulation, [Leu31,Pro34]-NPY produced both analgesic and anxiolytic effects in rats. In studies related to migraine pathophysiology, systemic administration of a Y1 receptor agonist, which [Leu31,Pro34]-NPY is, was shown to reduce dural-evoked and spontaneous neuronal firing in the trigeminocervical complex of rats, suggesting an antinociceptive role in this context. bohrium.com These targeted delivery methods are essential for mapping the specific central circuits and functions governed by the NPY-Y1 receptor system.

Table 3: In Vivo Effects of [Leu31,Pro34]-Neuropeptide Y in Rodent Models
Animal ModelAdministration RouteKey FindingReference
Anesthetized RatsIntravenousPotent increase in blood pressure. nih.govuthscsa.edunih.govbohrium.com
RatsStereotaxic microinjection into paraventricular nucleusIncreased food intake. nih.govuthscsa.edu
RatsStereotaxic microinjection into periaqueductal grayAnalgesic and anxiolytic effects.
MiceIntrathecalAttenuation of itch behavior.
RatsSystemicReduced dural-evoked trigeminal neuronal firing. bohrium.com

Intrathecal and Intracerebroventricular Administration for Systemic and Central Effects

The administration of [Leu31,Pro34]-Neuropeptide Y ([Leu31,Pro34]-NPY) directly into the central nervous system, via intrathecal (i.t.) and intracerebroventricular (i.c.v.) routes, has been a critical methodological approach for elucidating the central and subsequent systemic effects mediated by the Neuropeptide Y Y1 receptor. These techniques bypass the blood-brain barrier, allowing for the direct assessment of the compound's action on central neural pathways.

Intracerebroventricular administration in rat models has been employed across various experimental paradigms. In studies of feeding behavior, i.c.v. injection of [Leu31,Pro34]-NPY was shown to increase food intake, supporting the role of the Y1 receptor in the central regulation of appetite. nih.govmedchemexpress.com Furthermore, this route of administration has been used to investigate the compound's role in cardiovascular regulation and neuroprotection. Following i.c.v. injection during middle cerebral artery occlusion in rats, [Leu31,Pro34]-NPY was observed to increase the infarct volume and nitric oxide overproduction. innopep.comeurogentec.com In aged rats, i.c.v. administration of [Leu31,Pro34]-NPY was found to reduce basal noradrenaline concentration but potentiate potassium-stimulated noradrenaline release in the paraventricular nucleus, suggesting an influence on central neurotransmitter dynamics. nih.gov Studies on gastric function have also utilized this method, demonstrating that central administration of [Leu31,Pro34]-NPY decreases basal gastric acid output and reduces gastric lesion formation in rats. nih.gov

Intrathecal administration, which targets the spinal cord, has been instrumental in studying the role of Y1 receptors in pain modulation. In mouse models of neuropathic pain, intrathecal injection of [Leu31,Pro34]-NPY was shown to reduce mechanical and cold hypersensitivity. cloudfront.net This analgesic effect is believed to involve the inhibition of specific spinal interneurons. cloudfront.netresearchgate.net Research also indicates that intrathecal administration can attenuate itch-related behaviors in mice. iscabiochemicals.com These findings highlight the spinal cord as a key site of action for Y1 receptor-mediated sensory processing.

Administration RouteExperimental ModelObserved Central/Systemic EffectReference
Intracerebroventricular (i.c.v.)RatInduced food intake, produced discriminative stimulus effects similar to NPY. nih.gov
Intracerebroventricular (i.c.v.)Rat (with middle cerebral artery occlusion)Increased infarct volume and nitric oxide (NO) overproduction. innopep.comeurogentec.com
Intracerebroventricular (i.c.v.)Aged RatReduced basal noradrenaline and potentiated K+-stimulated noradrenaline release in the paraventricular nucleus. nih.gov
Intracerebroventricular (i.c.v.)RatDecreased basal gastric acid output and reduced restraint-induced gastric lesions. nih.gov
Intrathecal (i.t.)Mouse (spared nerve injury model)Reduced mechanical and cold hypersensitivity. cloudfront.net
Intrathecal (i.t.)Rat (CFA-induced inflammation)Inhibited noxious stimulus-evoked substance P release. researchgate.net

Radioligand Binding and Imaging Techniques

Radioligand binding assays are fundamental in vitro techniques used to characterize receptor pharmacology, including affinity, density, and subtype selectivity. For the NPY system, the development of receptor-selective radioligands has been crucial for distinguishing the roles of the various NPY receptor subtypes (Y1, Y2, Y4, Y5). nih.govpnas.org

Application of Radiolabeled [Leu31,Pro34]-Neuropeptide Y Analogues

A key tool in the study of the Y1 receptor is the radiolabeled analogue of [Leu31,Pro34]-NPY, most notably [125I-Tyr36]monoiodo-[Leu31,Pro34]NPY. pnas.orgresearchgate.netnih.gov This radioligand was specifically designed to exhibit high affinity and selectivity for the Y1 receptor, with negligible binding to the Y2 receptor subtype. pnas.orgnih.gov

Experimental studies have extensively used this radiolabeled analogue in competitive binding assays. In these experiments, the radioligand is incubated with cells or tissue preparations expressing NPY receptors, and its binding is measured in the presence of various concentrations of unlabeled competitor compounds. This methodology allows for the determination of the binding affinity (Ki) of the unlabeled ligands. For instance, [Leu31,Pro34]-NPY itself was shown to be a high-affinity Y1 receptor agonist with a Ki value of 0.39 nM. iscabiochemicals.com

The application of [125I-Tyr36]monoiodo-[Leu31,Pro34]NPY has been demonstrated in a variety of cellular systems, including human neuroblastoma cell lines (such as SK-N-MC) and rat PC-12 cells. researchgate.netnih.govmedchemexpress.com These studies confirmed that the radioligand binds specifically to cells expressing Y1 receptors and not to those expressing only Y2 receptors. pnas.orgnih.gov The binding of this radiolabeled analog to Y1 receptors on human neuroblastoma cells was also linked to a functional response, namely a transient increase in cytoplasmic free calcium concentrations. researchgate.netnih.gov

Another related radioligand, [125I][Leu31,Pro34]peptide YY, has also been used to characterize Y1 receptors in rat brain membrane preparations. However, further research revealed that this particular radioligand also binds with high affinity to human pancreatic polypeptide 1 receptors, advising caution when using it to define Y1 receptors in certain tissues. nih.gov

Radiolabeled AnalogueExperimental SystemKey FindingReference
[125I-Tyr36]monoiodo-[Leu31,Pro34]NPYHuman neuroblastoma cell lines (e.g., SK-N-MC), Rat PC-12 cellsBinds specifically to Y1 receptors and not Y2 receptors. Binding is associated with a transient increase in cytoplasmic free calcium. pnas.orgresearchgate.netnih.gov
[125I][Leu31,Pro34]peptide YYRat brain membrane preparations (frontoparietal cortex, hippocampus)Used as a selective Y1 radioligand to characterize NPY binding sites in different brain regions.
[125I][Leu31,Pro34]peptide YYCells expressing human pancreatic polypeptide 1 (PP1) receptorsBinds with high affinity to PP1 receptors, indicating potential cross-reactivity. nih.gov

Future Research Directions and Unanswered Questions for Leu31,pro34 Neuropeptide Y

Refinement of Receptor Subtype Selectivity and Off-Target Effects

While [Leu31,Pro34]-NPY is a potent and selective Y1 receptor agonist, it is not entirely exclusive in its binding profile. researchgate.netnih.gov Studies have shown that it can also activate Y4 and Y5 receptors, albeit with lower affinity. frontiersin.orgmedchemexpress.com This cross-reactivity can complicate the interpretation of experimental results, making it difficult to definitively attribute observed effects solely to Y1 receptor activation.

Future research should focus on developing analogs with even greater selectivity for the Y1 receptor. This could involve targeted amino acid substitutions or the incorporation of unnatural amino acids to enhance binding affinity and specificity. google.com A key challenge will be to modify the peptide structure to eliminate interactions with Y4 and Y5 receptors without compromising its potent agonistic activity at Y1 receptors.

Furthermore, some studies have suggested potential off-target effects of [Leu31,Pro34]-NPY that are independent of Y1 receptor activation. For instance, one study observed a decrease in excitatory postsynaptic current (EPSC) amplitude in the presence of a Y1 receptor antagonist, suggesting an off-target mechanism. nih.gov Investigating and characterizing these off-target effects is crucial for a more accurate understanding of the compound's complete pharmacological profile.

Table 1: Receptor Binding Affinity of [Leu31,Pro34]-NPY and Related Peptides

CompoundY1 Receptor Affinity (Ki, nM)Y2 Receptor Affinity (Ki, nM)Y4 Receptor Affinity (Ki, nM)Y5 Receptor Affinity (Ki, nM)
Neuropeptide Y (NPY)HighHighModerateHigh
[Leu31,Pro34]-NPYHighLowModerateModerate
Peptide YY (PYY)HighHighLowHigh
NPY(13-36)LowHighLowLow

This table provides a generalized summary of receptor affinities. Specific Ki values can vary depending on the experimental conditions and cell types used.

Development of Advanced Peptidomimetics Based on [Leu31,Pro34]-Neuropeptide Y Structure

Peptides like [Leu31,Pro34]-NPY are susceptible to degradation by proteases in the body, which limits their therapeutic potential due to poor stability and bioavailability. The development of peptidomimetics, non-peptide molecules that mimic the structure and function of peptides, offers a promising strategy to overcome these limitations.

Future research should focus on designing and synthesizing small-molecule, non-peptide agonists based on the pharmacophore of [Leu31,Pro34]-NPY. This involves identifying the key amino acid residues and their spatial arrangement responsible for Y1 receptor binding and activation. Computational modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy of the Y1 receptor in complex with [Leu31,Pro34]-NPY, can provide valuable insights for rational drug design. nih.gov

The goal is to create stable, orally bioavailable peptidomimetics that retain the high affinity and selectivity of [Leu31,Pro34]-NPY for the Y1 receptor. Such compounds would be invaluable tools for both basic research and potentially as therapeutic agents for conditions where Y1 receptor modulation is beneficial. unimi.it

Deeper Elucidation of Complex Physiological Pathways Involving Y1 Receptor Activation

The Y1 receptor is implicated in a wide array of physiological processes, including the regulation of food intake, anxiety, cardiovascular function, and pain perception. oup.comguidetopharmacology.org While [Leu31,Pro34]-NPY has been instrumental in studying these functions, a more profound understanding of the downstream signaling pathways and cellular responses triggered by Y1 receptor activation is needed.

Future research should utilize [Leu31,Pro34]-NPY as a pharmacological probe to dissect the intricate signaling cascades initiated by Y1 receptor agonism in different tissues and cell types. This includes investigating its effects on various second messenger systems, ion channel activity, and gene expression. researchgate.netresearchgate.netresearchgate.net For example, studies have shown that Y1 receptor activation can lead to a transient increase in cytoplasmic free calcium concentrations and a reduction in cAMP levels. researchgate.netresearchgate.net

Furthermore, exploring the interplay between Y1 receptor-mediated signaling and other neurotransmitter and hormonal systems will provide a more holistic view of its physiological roles. Understanding these complex interactions is essential for predicting the full spectrum of effects that a Y1-selective agonist might have in a living organism.

Strategic Use as a Pharmacological Probe in Emerging NPY-Related Pathophysiologies

The NPY system has been linked to a growing number of pathological conditions beyond its well-established roles. These include cancer, epilepsy, and neurodegenerative diseases. aacrjournals.orgmdpi.com [Leu31,Pro34]-NPY can serve as a valuable tool to investigate the involvement of the Y1 receptor in these emerging pathophysiologies.

Future research should strategically employ [Leu31,Pro34]-NPY in preclinical models of these diseases to determine the therapeutic potential of targeting the Y1 receptor. For instance, studies could explore whether Y1 receptor activation with this selective agonist can modulate tumor growth, suppress seizure activity, or offer neuroprotective effects. aacrjournals.org

Moreover, the use of radiolabeled versions of [Leu31,Pro34]-NPY could be explored for in vivo imaging applications, such as positron emission tomography (PET), to visualize and quantify Y1 receptor expression in both healthy and diseased states. aacrjournals.org This could aid in diagnosis, patient stratification, and monitoring treatment responses.

Table 2: Investigated and Potential Therapeutic Areas for Y1 Receptor Modulation

Therapeutic AreaCurrent Research FocusPotential Future Applications
Obesity Regulation of food intake and energy expenditure. nih.govoup.comDevelopment of Y1 receptor antagonists to reduce food intake.
Anxiety Disorders Anxiolytic effects in preclinical models. researchgate.netnih.govDevelopment of Y1 receptor agonists as potential anxiolytics.
Cardiovascular Disease Regulation of blood pressure and vasoconstriction. researchgate.netnih.govExploration of Y1 receptor modulators for hypertension.
Cancer Role in tumor proliferation and angiogenesis. aacrjournals.orgUse of Y1 antagonists or targeted radiotherapy.
Pain Modulation of pain transmission. guidetopharmacology.orgDevelopment of Y1 agonists for analgesia.
Epilepsy Anticonvulsant effects in animal models.Investigation of Y1 agonists as anti-seizure medication.

By addressing these unanswered questions and pursuing these future research directions, the scientific community can build upon the foundational knowledge provided by [Leu31,Pro34]-NPY to develop more refined pharmacological tools and potentially novel therapeutic strategies targeting the NPY Y1 receptor.

Q & A

Q. Methodological Answer :

  • Competitive Binding with Selective Antagonists : Co-administer Y1-specific antagonists (e.g., BIBP3226) to isolate Y5-mediated effects. For example, in rat brain autoradiography, 1 µM BIBP3226 blocked Y1 receptors, revealing residual Y5 binding .
  • Pharmacological Profiling : Compare agonist/antagonist displacement curves across receptor subtypes. [Leu31,Pro34]-NPY exhibits a Ki of 0.54 nM for Y1 but weaker Y5 affinity, requiring cross-validation with Y5-selective ligands (e.g., GW1229) .
  • Functional Assays : Use tissue-specific models (e.g., rat aorta for Y1 vs. hypothalamus for Y5) to contextualize receptor dominance. For instance, Y5 binding in the olfactory bulb and hippocampus is BIBP3226-insensitive .

What experimental designs resolve contradictions in [Leu31,Pro34]-NPY’s reported dual Y1/Y5 receptor interactions?

Q. Methodological Answer :

  • Biphasic Competition Assays : Address biphasic displacement curves (e.g., BIBP3226-sensitive and -insensitive sites) by combining autoradiography with subtype-specific radioligands .
  • Receptor Knockdown Models : Employ siRNA or CRISPR-Cas9 to silence Y1/Y5 receptors in cell lines, isolating contributions of each subtype to observed effects .
  • Cross-Species Validation : Test receptor specificity in human vs. rodent models, as Y5 expression varies significantly (e.g., low hypothalamic Y5 in rats vs. higher expression in primates) .

How should researchers optimize [Leu31,Pro34]-NPY stability and bioavailability in in vivo studies?

Q. Methodological Answer :

  • Peptide Modifications : Introduce stabilizing residues (e.g., Aib substitutions) to reduce enzymatic degradation, as seen in analogous pancreatic polypeptide analogs .
  • Storage Conditions : Store lyophilized peptide at -20°C in anhydrous solvents to prevent aggregation. Reconstitute in acetic acid (0.1%) for improved solubility .
  • Delivery Routes : Use intracerebroventricular (ICV) infusion for CNS studies or osmotic pumps for sustained release, minimizing rapid clearance observed in peripheral administration .

What statistical approaches are appropriate for analyzing low-density Y5 receptor binding data in autoradiographic studies?

Q. Methodological Answer :

  • Non-Parametric Tests : Apply Mann-Whitney U tests for non-normal distributions, common in low-density regions like the hypothalamus .
  • Signal Thresholding : Define binding thresholds using negative controls (e.g., excess unlabeled NPY) to distinguish specific vs. nonspecific signals .
  • Power Analysis : Predefine sample sizes based on pilot studies to account for high variability in Y5 expression (e.g., n ≥ 6 per group for 80% power) .

How do researchers select between Y1-preferring vs. Y2/Y5 agonists in epilepsy models involving [Leu31,Pro34]-NPY?

Q. Methodological Answer :

  • Model-Specific Agonist Efficacy : In 0 Mg²⁺-induced hippocampal bursting, Y2 agonists (e.g., PYY(3-36)) suppress burst frequency more effectively than Y1 agonists, suggesting Y2 dominance in seizure modulation .
  • Dual Receptor Blockade : Combine [Leu31,Pro34]-NPY with Y2 antagonists (e.g., JNJ-31020028) to dissect receptor contributions to ictogenesis .
  • Electrophysiological Validation : Use patch-clamp recordings to assess presynaptic Y2 effects (e.g., reduced glutamate release) vs. postsynaptic Y1 modulation .

What peptide synthesis and characterization protocols ensure batch consistency for [Leu31,Pro34]-NPY?

Q. Methodological Answer :

  • Solid-Phase Synthesis : Employ Fmoc chemistry with microwave-assisted coupling for high-purity (>95%) peptides, verified via HPLC .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 4207.73 Da) and sequence using MALDI-TOF or ESI-MS .
  • Circular Dichroism (CD) : Validate secondary structure (e.g., α-helical content) to ensure conformational integrity, critical for receptor binding .

How can in silico modeling predict [Leu31,Pro34]-NPY’s interaction with Y1/Y5 receptor isoforms?

Q. Methodological Answer :

  • Molecular Docking : Use Y1/Y5 crystal structures (PDB: 5ZBH, 6PS6) to simulate binding poses. Highlight Pro34’s role in stabilizing Y1 interactions via hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories to assess dynamic stability of receptor-ligand complexes, focusing on conserved salt bridges (e.g., Arg33-Glu292 in Y1) .
  • Mutagenesis Cross-Check : Validate computational predictions with site-directed mutagenesis (e.g., Y1-E292A abolishes [Leu31,Pro34]-NPY binding) .

What ethical and reporting standards apply to preclinical studies using [Leu31,Pro34]-NPY in animal models?

Q. Methodological Answer :

  • ARRIVE Guidelines : Report animal strain, dosing, and anesthesia protocols (e.g., Sprague-Dawley rats, 10 µg ICV doses, isoflurane anesthesia) .
  • Blinding and Randomization : Use stratified randomization to allocate treatment groups, reducing bias in behavioral outcomes (e.g., feeding assays) .
  • Data Transparency : Share raw autoradiography images and electrophysiological traces via repositories like Zenodo to enable reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.